molecular formula C10H14ClFN2O B3114048 N~1~-(4-fluoro-3-methylphenyl)-beta-alaninamide hydrochloride CAS No. 1993095-42-3

N~1~-(4-fluoro-3-methylphenyl)-beta-alaninamide hydrochloride

Cat. No. B3114048
M. Wt: 232.68
InChI Key: CMDMRPZKICMYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N~1~-(4-fluoro-3-methylphenyl)-beta-alaninamide hydrochloride” appears to be a complex organic compound. It contains a fluorine atom, a methyl group attached to a phenyl ring, and an alaninamide group. The presence of the hydrochloride indicates that it is a salt form, which could influence its solubility and stability.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the fluorine atom and the methyl group to the phenyl ring, and the coupling of the phenyl ring with the beta-alaninamide. The exact methods would depend on the specific reactions and conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom and the methyl group on the phenyl ring could influence the compound’s electronic structure and reactivity.



Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the fluorine atom is highly electronegative, which could make the compound reactive towards nucleophiles. The amide group could also participate in various reactions, such as hydrolysis or condensation.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the presence of the hydrochloride salt form.


Scientific Research Applications

1. Separation and Chromatography Techniques

N1-(4-fluoro-3-methylphenyl)-beta-alaninamide hydrochloride and its derivatives play a significant role in chromatography, particularly in the separation of substituted beta-alanine derivatives. Yanqiang Chen et al. (2005) demonstrated the use of 3-substituted beta-alanines, including variants similar to N1-(4-fluoro-3-methylphenyl)-beta-alaninamide, in high-performance liquid chromatography. This application is critical in analytical chemistry for separating complex mixtures and identifying individual components (Yanqiang Chen, X. Qiu, & Xiu-zhu Xu, 2005).

2. Synthesis and Pharmacological Properties

R. Milius et al. (1991) discussed the synthesis and receptor binding characteristics of N-substituted tropane derivatives, which include compounds structurally related to N1-(4-fluoro-3-methylphenyl)-beta-alaninamide. Such compounds are essential in developing ligands with high affinity for specific receptors, contributing to the understanding of receptor interactions and drug development (R. Milius, J. Saha, B. Madras, & J. Neumeyer, 1991).

3. Material Science and Organic Electronics

D. Gao et al. (2004) utilized fluoro-materials, similar in structure to N1-(4-fluoro-3-methylphenyl)-beta-alaninamide, in the context of organic electronics. They synthesized a molecule for use as an anode buffer layer in organic light-emitting devices (OLEDs), highlighting the relevance of such compounds in advancing technology in material sciences and electronic devices (D. Gao, Mei-Yee Chan, et al., 2004).

4. Analytical Techniques in Biochemistry

K. Imai and Yoshihiko Watanabe (1981) investigated the fluorimetric determination of secondary amino acids using compounds similar to N1-(4-fluoro-3-methylphenyl)-beta-alaninamide. This research is crucial for the development of sensitive and specific analytical methods for amino acid detection, which has broad applications in biochemistry and medical diagnostics (K. Imai & Yoshihiko Watanabe, 1981).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and the precautions needed when handling it. These details would typically be provided in a Material Safety Data Sheet (MSDS) for the compound.


Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, studying its reactivity, and investigating its mechanism of action.


Please note that these are general insights and the actual details could vary depending on the specific characteristics of the compound. For more accurate information, it would be best to refer to scientific literature or consult with a chemist.


properties

IUPAC Name

3-amino-N-(4-fluoro-3-methylphenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c1-7-6-8(2-3-9(7)11)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDMRPZKICMYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(4-fluoro-3-methylphenyl)-beta-alaninamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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